Sodium 3-mercaptopropanesulphonate

Catalog No.
S742754
CAS No.
17636-10-1
M.F
C3H8NaO3S2
M. Wt
179.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-mercaptopropanesulphonate

CAS Number

17636-10-1

Product Name

Sodium 3-mercaptopropanesulphonate

IUPAC Name

sodium;3-sulfanylpropane-1-sulfonate

Molecular Formula

C3H8NaO3S2

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6);

InChI Key

FTCLAXOKVVLHEG-UHFFFAOYSA-N

SMILES

C(CS)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(CS)CS(=O)(=O)O.[Na]

Isomeric SMILES

C(CS)CS(=O)(=O)[O-].[Na+]

Synthesis and Characterization:

  • SMPS can be synthesized through various methods, including the reaction of 3-chloropropane-1-sulfonyl chloride with sodium sulfide [].
  • Studies have characterized its physical and chemical properties, including its structure, melting point, and solubility [, ].

Potential Applications:

  • Biomedical Research:
    • Some studies suggest SMPS might have potential applications in the field of biomedicine, but further research is needed to confirm its efficacy and safety [].
    • One study explored its potential use as a chelating agent for removing heavy metals from the body [].

Sodium 3-mercaptopropanesulphonate, also known as sodium 3-mercapto-1-propanesulfonate, is an organosulfur compound with the molecular formula C3H9NaO3S2\text{C}_3\text{H}_9\text{NaO}_3\text{S}_2. It is characterized by a thiol group (-SH) and a sulfonate group (-SO₃Na), which contribute to its unique chemical properties. This compound appears as white to off-white crystals and has a melting point of approximately 220 °C. It is highly soluble in water, with solubility exceeding 1000 g/L at 25 °C .

The primary application of SMPS in research is its use as a brightener in copper electroplating []. The exact mechanism behind its brightening effect is not fully understood, but it's believed to be related to its ability to:

  • Adsorb onto the copper surface, influencing crystal growth and leading to a smoother, brighter deposit.
  • Form complexes with copper ions, potentially affecting the deposition process [].
  • Skin and eye irritant: The thiol group can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling SMPS [].
  • Potential respiratory irritant: Inhalation of dust particles may irritate the respiratory tract. Use proper ventilation when handling the powder form.
, including:

  • Oxidation: The thiol group can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
  • Reduction: The compound can undergo reduction while preserving the sulfonate group, often using sodium borohydride as a reducing agent.
  • Substitution: The thiol group can be substituted with other functional groups under suitable conditions .

These reactions make sodium 3-mercaptopropanesulphonate valuable in synthetic organic chemistry.

Sodium 3-mercaptopropanesulphonate exhibits significant biochemical activity. It is involved in the formation of self-assembled monolayers on gold-coated substrates through chemisorption, which is crucial for various applications in biosensing and nanotechnology. Additionally, it has been shown to enhance the electrodeposition of metals such as cobalt by acting as a depolarizer during electrochemical processes . Its ability to facilitate electron transfer through its thiol group further underscores its importance in biochemical applications.

The synthesis of sodium 3-mercaptopropanesulphonate typically involves the neutralization of 3-mercaptopropionic acid with sodium hydroxide. The process can be summarized as follows:

  • Dissolve 3-mercaptopropionic acid in water.
  • Gradually add sodium hydroxide while maintaining controlled temperature and pH.
  • Upon complete neutralization, the solution is concentrated and purified, often through crystallization or other separation techniques .

In industrial settings, this reaction may occur in large-scale chemical reactors designed for efficient mixing and heating.

Sodium 3-mercaptopropanesulphonate has diverse applications, including:

  • Electroplating: It serves as a brightener in copper electroplating processes, improving surface finish and quality.
  • Nanoparticle Synthesis: It is utilized in the preparation of metal nanoparticles, such as rhodium nanoparticles, through liquid-phase reduction methods.
  • Surface Modification: The compound is used to modify surfaces for enhanced dispersibility in aqueous phases, particularly in carbon black applications .

These applications highlight its versatility across different fields, including materials science and electrochemistry.

Research has indicated that sodium 3-mercaptopropanesulphonate interacts dynamically with various substrates during electrochemical processes. For instance, it enhances the deposition rate of cobalt by facilitating electron transfer and capturing metal cations due to its dual functional groups. Studies have shown that the presence of sodium 3-mercaptopropanesulphonate can significantly alter the current density and deposition potential during cobalt electrodeposition, suggesting its role as an effective additive in plating solutions .

Sodium 3-mercaptopropanesulphonate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Sodium mercaptoacetateC₂H₅NaO₂SUsed in biochemistry for protein labeling
Sodium thiosulfateNa₂S₂O₃Commonly used as a reducing agent
MercaptoethanolC₂H₆OSA widely used reducing agent in biochemical applications

Uniqueness: Sodium 3-mercaptopropanesulphonate's distinct combination of a thiol and sulfonate group allows it to participate effectively in both

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.98125574 g/mol

Monoisotopic Mass

178.98125574 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2041 of 2138 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

17636-10-1

General Manufacturing Information

1-Propanesulfonic acid, 3-mercapto-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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